Diallyl terephthalate

概要

説明

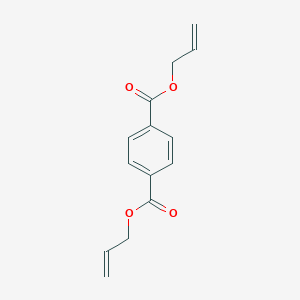

Diallyl terephthalate (DAT), with the molecular formula C₁₄H₁₄O₄ and molecular weight 246.26 g/mol, is a colorless to pale-yellow liquid (purity ≥98.0%) . It is a multiallyl ester of terephthalic acid, characterized by two allyl groups attached to the para positions of the benzene ring. Key physical properties include a boiling point of 172°C at 5 mmHg, a flash point of 158°C, and a density of 1.12 g/cm³ . DAT is primarily used in polymerization reactions to produce crosslinked polymers, leveraging its two reactive allyl groups for free-radical crosslinking .

Safety data classify DAT as harmful if swallowed (H302) and a skin/eye irritant (H315, H319). Proper handling requires protective gloves, eyewear, and adequate ventilation .

準備方法

Synthetic Routes and Reaction Conditions: Diallyl terephthalate is typically synthesized through a transesterification reaction. The process involves reacting dimethyl terephthalate with allyl alcohol in the presence of a catalyst such as calcium methoxide or calcium ethanol. The reaction is carried out at temperatures ranging from 90°C to 145°C, with the distillation column top temperature maintained between 60°C and 95°C. The reaction mixture is then cooled, and the product is purified through vacuum distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar transesterification process. The use of automated systems and advanced catalysts enhances the efficiency and yield of the reaction. The process is optimized to minimize by-products and ensure high purity of the final product .

化学反応の分析

Types of Reactions: Diallyl terephthalate primarily undergoes free radical polymerization reactions. It can also participate in crosslinking reactions, which are essential for forming high-performance polymer networks .

Common Reagents and Conditions:

Free Radical Polymerization: Initiated using peroxide initiators such as benzoyl peroxide or dicyclohexyl peroxydicarbonate.

Crosslinking Reactions: These reactions involve the formation of covalent bonds between polymer chains, enhancing the mechanical properties and thermal stability of the resulting material.

Major Products: The primary products of these reactions are high-performance polymers and resins with excellent thermal and mechanical properties. These materials are used in various industrial applications, including coatings, adhesives, and electronic components .

科学的研究の応用

Diallyl terephthalate has a wide range of applications in scientific research and industry:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Biology and Medicine: While not extensively used in biological applications, its derivatives and polymers may find use in biomedical devices and materials due to their stability and biocompatibility.

Industry: Widely used in the production of coatings, adhesives, and electronic components.

作用機序

The primary mechanism by which diallyl terephthalate exerts its effects is through free radical polymerization. The process involves the formation of free radicals, which initiate the polymerization of the monomer units. This leads to the formation of long polymer chains with crosslinked structures, resulting in materials with enhanced thermal and mechanical properties .

類似化合物との比較

Structural and Functional Analogues

DAT belongs to the family of diallyl aromatic dicarboxylates , which includes isomers such as:

- Diallyl phthalate (DAP) : Ortho-substituted benzene ring.

- Diallyl isophthalate (DAI) : Meta-substituted benzene ring.

- Diallyl terephthalate (DAT) : Para-substituted benzene ring.

Table 1: Physical and Chemical Properties of Diallyl Esters

| Property | DAP | DAI | DAT |

|---|---|---|---|

| Molecular Weight (g/mol) | 246.26 | 246.26 | 246.26 |

| Boiling Point (°C/mmHg) | 175/5 | 170/5 | 172/5 |

| Water Solubility* | Low | Low | Very Low |

| Estrogenic Activity** | High (ortho) | Moderate (meta) | Low (para) |

| Key Applications | Resins, coatings | Resins, adhesives | High-performance polymers |

Water solubility data inferred from emulsion polymerization studies .

*Estrogen receptor binding affinity varies with substitution pattern .

Polymerization Behavior

(a) Gel Point and Crosslinking Dynamics

- DAT vs. DAP/DAI: Despite structural differences, experimental gel points in bulk polymerization are nearly identical (~20–25% conversion) for all three isomers . However, DAT exhibits the largest discrepancy between theoretical (Gordon’s theory) and actual gel points due to nonconsecutive addition mechanisms, delaying gelation .

- DAT vs. Triallyl Isocyanurate (TAIC) : TAIC polymer chains, with rigid isocyanurate side groups, undergo earlier intermolecular crosslinking (evidenced by broader molecular weight distributions at low conversions) compared to DAT .

Table 2: Polymerization Parameters

| Parameter | DAT | DAP | TAIC |

|---|---|---|---|

| Chain Transfer Constant (CBr₄)* | 53.8 | 57.9 | N/A |

| Gel Point (Conversion) | ~22% | ~21% | <15% |

| Crosslinking Mechanism | Nonconsecutive addition | Cyclized radical dominance | Rigid chain-induced crosslinking |

*Telomerization studies in the presence of CBr₄ .

Table 3: Toxicity Comparison of Terephthalates

| Compound | Key Risks | Regulatory Status |

|---|---|---|

| DAT | Skin/eye irritation | Limited studies; low concern |

| DEHT | Potential liver/kidney effects | Well-studied; low concern |

| DMT | Respiratory irritation | Moderate concern |

生物活性

Diallyl terephthalate (DAT) is an organic compound primarily recognized for its applications in the production of resins and polymers. Its biological activity, however, has garnered interest due to potential implications in various fields, including biomedicine and environmental science. This article explores the biological properties of DAT, including its effects on microorganisms, potential toxicity, and its role in polymer science.

Chemical Structure and Properties

This compound is a symmetrical diallyl ester of terephthalic acid with the molecular formula . It features two allyl groups attached to a terephthalate backbone, which contributes to its reactivity and utility in polymerization processes.

Antimicrobial Properties

Research has indicated that DAT exhibits antimicrobial activity against various microorganisms. Studies have shown that compounds similar to DAT can inhibit the growth of bacteria and fungi, suggesting potential applications in food preservation and medical materials. For instance, a study demonstrated that certain diallyl compounds possess significant antifungal properties, which may extend to DAT due to structural similarities .

Cytotoxicity and Biocompatibility

The cytotoxic effects of DAT have been evaluated in several studies. In vitro assays using human cell lines have shown that high concentrations of DAT can induce cytotoxicity. However, at lower concentrations, it may be biocompatible enough for use in biomedical applications such as drug delivery systems or tissue engineering scaffolds . The balance between efficacy and safety is crucial for its application in these fields.

Polymerization and Biodegradability

This compound is primarily used as a monomer in the synthesis of thermosetting resins. The polymerization process typically involves radical initiation, leading to cross-linking that enhances the mechanical properties of the resulting materials . Recent studies have also explored the biodegradability of DAT-based polymers, indicating that they can be broken down by specific microbial strains, thus presenting a more environmentally friendly option compared to traditional plastics .

Case Study 1: Antimicrobial Applications

A study investigated the antimicrobial efficacy of DAT against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that DAT exhibited significant inhibition zones around agar wells containing the compound, suggesting its potential use as an antimicrobial agent in coatings or packaging materials .

Case Study 2: Biocompatibility Assessment

In another research effort, the biocompatibility of DAT was assessed using human fibroblast cells. The cells were exposed to varying concentrations of DAT over 48 hours. The findings revealed that concentrations below 100 µg/mL did not adversely affect cell viability, indicating a promising safety profile for potential biomedical applications .

Research Findings Summary

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of diallyl terephthalate (DAT) in experimental settings?

DAT’s characterization requires a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) with flame ionization detection (FID) is suitable for assessing purity, particularly for detecting residual monomers or side products, as demonstrated in studies on structurally similar diallyl compounds (e.g., diallyl disulfide) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, especially to distinguish DAT from isomers like diallyl isophthalate. For thermal behavior analysis, differential scanning calorimetry (DSC) can monitor polymerization kinetics, while gel permeation chromatography (GPC) tracks molecular weight changes during reactions .

Q. How should researchers ensure accurate identification of DAT in crosslinking studies, given its structural similarity to other diallyl phthalates?

Identification protocols must include systematic verification steps:

- CAS registry cross-check : DAT’s CAS number (1026-92-2) should be confirmed against supplier documentation to avoid confusion with diallyl isophthalate (CAS 1087-21-4) or diallyl phthalate (CAS 131-17-9) .

- Functional group analysis : Fourier-transform infrared spectroscopy (FTIR) can differentiate isomers by comparing ester carbonyl stretching frequencies (DAT: ~1720 cm⁻¹) and aromatic C-H bending modes .

- Chromatographic retention times : Establish reference retention times for DAT using high-performance liquid chromatography (HPLC) or GC under standardized conditions .

Q. What safety and handling protocols are critical for DAT in laboratory settings?

DAT is classified for industrial use, requiring precautions against inhalation and skin contact. Key protocols include:

- Ventilation : Use fume hoods during polymerization due to potential volatile byproducts.

- Storage : Keep DAT in airtight containers under nitrogen to prevent premature polymerization.

- Waste management : Quench residual DAT with inhibitors (e.g., hydroquinone) before disposal to avoid uncontrolled crosslinking .

Advanced Research Questions

Q. How does the non-consecutive addition mechanism in DAT polymerization influence its gelation behavior compared to other diallyl phthalates?

DAT’s gelation delay arises from its non-consecutive radical addition pathway, where cyclization competes with propagation. Unlike diallyl phthalate (DAP), which forms cyclized radicals with high crosslinking reactivity, DAT’s radicals exhibit slower intermolecular bonding due to steric hindrance from the terephthalate group. This mechanism can be studied using electron spin resonance (ESR) spectroscopy to track radical intermediates and model gel points via Flory-Stockmayer theory .

Q. What experimental strategies resolve contradictions in reported DAT polymerization kinetics, such as discrepancies in gel-point data across studies?

Discrepancies often stem from variations in initiator concentration, temperature, or impurity levels. To address this:

- Standardize reaction conditions : Use azo-initiators (e.g., AIBN) at 60–80°C with degassed monomer to minimize oxygen inhibition .

- Monitor in situ : Employ real-time rheometry to detect viscosity changes correlated with gelation, ensuring data reproducibility .

- Validate with independent methods : Compare results from DSC (exotherm analysis) and GPC (molecular weight distribution) to cross-verify kinetic models .

Q. How can DAT be integrated into copolymer systems to enhance thermal stability without sacrificing processability?

DAT’s rigid terephthalate backbone improves thermal resistance in copolymers. Methodological approaches include:

- Binary copolymer design : Combine DAT with flexible monomers (e.g., ethylene glycol dimethacrylate) to balance rigidity and processability. Reactivity ratios can be determined using the Mayo-Lewis equation .

- Post-polymerization modifications : Introduce pendant groups (e.g., epoxy or carboxyl) via thiol-ene "click" chemistry to tailor crosslink density .

- Accelerated aging tests : Evaluate thermal stability via thermogravimetric analysis (TGA) under nitrogen/air atmospheres to simulate long-term degradation .

Q. What methodologies validate the thermodynamic solubility data of DAT in common solvents, given inconsistencies in existing compilations?

Follow IUPAC guidelines for solubility determination:

- Gravimetric analysis : Saturate solvents (e.g., toluene, acetone) with DAT at controlled temperatures (25–80°C), filter undissolved monomer, and quantify via mass loss .

- Cloud-point titration : Titrate DAT solutions with a non-solvent (e.g., hexane) to detect phase separation optically .

- Data reconciliation : Use computational tools (e.g., UNIFAC) to predict solubility parameters and identify outliers in literature datasets .

特性

IUPAC Name |

bis(prop-2-enyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-8H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNFTNPFYCKVTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=C(C=C1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25820-61-5 | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9061419 | |

| Record name | Diallyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026-92-2 | |

| Record name | Diallyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001026922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl terephthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。